2-(4-Methoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 227.73 g/mol. It is recognized for its potential applications in scientific research, particularly in pharmacology and medicinal chemistry. The compound is classified as an organic piperidine derivative, which features a piperidine ring substituted with a methoxyphenyl group.
This compound is sourced from various chemical databases and suppliers, including PubChem and Sigma-Aldrich, which provide detailed information about its properties and synthesis methods. It falls under the category of heterocyclic compounds, specifically piperidines, which are cyclic amines containing nitrogen in the ring structure. The presence of the methoxy group enhances its pharmacological properties, making it a subject of interest in drug development.
The synthesis of 2-(4-Methoxyphenyl)piperidine hydrochloride can be achieved through several methods. One notable approach involves:
The synthesis typically requires careful control of reaction conditions such as temperature and time to optimize yield and purity. For example, using solvents like acetone or dimethylformamide can facilitate the reaction process by improving solubility and reaction kinetics .
The molecular structure of 2-(4-Methoxyphenyl)piperidine hydrochloride consists of a piperidine ring with a methoxyphenyl substituent at the second position. The structural formula can be represented as follows:
InChI=1S/C12H17NO.ClH/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12;/h5-8,12-13H,2-4,9H2,1H3;1H
HHKSIGUAVGMWRO-UHFFFAOYSA-N
The compound has a complex structure characterized by both aromatic and aliphatic components, contributing to its unique chemical behavior .
2-(4-Methoxyphenyl)piperidine hydrochloride can participate in various chemical reactions typical for piperidine derivatives:
These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
The compound is classified as an irritant according to safety data sheets, indicating that proper handling precautions are necessary during laboratory work .
2-(4-Methoxyphenyl)piperidine hydrochloride has several applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4